2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Overview
Description
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a heterocyclic organic compound known for its unique chemical structure and properties. It presents itself as a yellow crystalline solid, highly soluble in organic solvents but insoluble in water. This compound has found utility in various scientific fields, including organic solar cells, organic semiconductors, and electrochemistry.
Mechanism of Action
Target of Action
The primary targets of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline are believed to be organic solar cells and organic semiconductors . The compound functions as an electron acceptor in these targets, facilitating their performance . It is also suggested that the compound interacts with DNA and RNA, indicating potential implications for its application in biological research .
Mode of Action
This compound: interacts with its targets by functioning as an electron acceptor . This interaction enhances the electronic conductivity of organic semiconductors . In organic solar cells, it facilitates the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to the conversion of light energy into electrical energy in organic solar cells . The downstream effects of this process include enhanced performance of these cells .
Pharmacokinetics
It is known that the compound is a yellow crystalline solid with high solubility in organic solvents, while remaining insoluble in water . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action include enhanced electronic conductivity in organic semiconductors . In organic solar cells, the compound facilitates the conversion of light energy into electrical energy .
Action Environment
The action of This compound is influenced by environmental factors such as the presence of organic solvents, in which it is highly soluble . Its stability and efficacy may also be affected by these factors .
Biochemical Analysis
Biochemical Properties
The precise biochemical role of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline remains an area of ongoing exploration. It is widely believed to function as an electron acceptor in organic solar cells and as a dopant in organic semiconductors, facilitating their performance . Furthermore, evidence suggests that this compound interacts with DNA and RNA, indicating potential implications for its application in biological research .
Molecular Mechanism
It is believed to function as an electron acceptor in organic solar cells and as a dopant in organic semiconductors . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinating and fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in public sources. the general approach involves large-scale synthesis using similar chlorination and fluorination reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used.
Fluorination: Trifluoromethyl iodide (CF3I) is a typical reagent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups.
Scientific Research Applications
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Organic Solar Cells: It acts as an electron acceptor, facilitating the conversion of light energy into electrical energy.
Organic Semiconductors: It serves as a dopant, enhancing electronic conductivity.
Electrochemistry and Spectroscopy: It is used as a model compound to study the behavior of various systems.
Material Science: It contributes to the synthesis of conducting polymers, metal-organic frameworks, and molecular magnets.
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trichloro-3-quinolinecarboxaldehyde
- 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
- N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine
Uniqueness
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is unique due to its trifluoromethyl group, which significantly influences its electronic properties and stability. This makes it particularly valuable in applications requiring high electron affinity and stability under various conditions .
Properties
IUPAC Name |
2,6,7-trichloro-3-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJHSXHDSMZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624991 | |
Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281209-13-0 | |
Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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